molecular formula C11H15N3O5 B12675229 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine CAS No. 26513-18-8

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine

Cat. No.: B12675229
CAS No.: 26513-18-8
M. Wt: 269.25 g/mol
InChI Key: MABUNFPSJVOXHZ-UHFFFAOYSA-N
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Description

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is a high-purity chemical compound supplied for advanced research and development applications. This specialty chemical is identified by CAS Registry Number 26513-18-8 and has a molecular formula of C 11 H 15 N 3 O 5 and a molecular weight of 269.26 g/mol . Its structure features a central 1,3,5-triazine ring substituted with two highly reactive 2,3-epoxypropoxy (glycidyl) groups and one ethoxy group . The presence of dual epoxy functionalities suggests its primary research value lies in its ability to act as a cross-linking agent or a building block in polymer science. Researchers can utilize this compound to synthesize thermosetting polymers, such as epoxy resins, where it can contribute to forming rigid, thermally stable networks due to the triazine core . Its applications are explored in the development of advanced materials, including high-performance composites, encapsulants, and adhesives with enhanced properties . The compound is characterized by specific spectral identifiers, including an InChIKey of MABUNFPSJVOXHZ-UHFFFAOYSA-N and the SMILES string C(OC1=NC(=NC(=N1)OCC2CO2)OCC3CO3)C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

26513-18-8

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

2-ethoxy-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine

InChI

InChI=1S/C11H15N3O5/c1-2-15-9-12-10(18-5-7-3-16-7)14-11(13-9)19-6-8-4-17-8/h7-8H,2-6H2,1H3

InChI Key

MABUNFPSJVOXHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)OCC2CO2)OCC3CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine typically involves the reaction of 2-ethoxy-4,6-dichloro-1,3,5-triazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxy groups. The process involves:

    Reactants: 2-ethoxy-4,6-dichloro-1,3,5-triazine and glycidol.

    Solvent: A suitable solvent such as dichloromethane or toluene.

    Catalyst: A base catalyst like triethylamine.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.

    Substitution Reactions: The triazine ring can undergo substitution reactions with various nucleophiles, replacing the ethoxy group with other functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Catalysts: Acid or base catalysts depending on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include functionalized triazine derivatives with various substituents, which can be tailored for specific applications in materials science and polymer chemistry.

Scientific Research Applications

Epoxy Resin Formulation

One of the primary applications of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is in the formulation of epoxy resins. Due to its epoxy groups, it can react with curing agents to form cross-linked networks that exhibit enhanced mechanical properties and thermal stability.

Case Study : A study demonstrated that incorporating this compound into epoxy formulations improved the tensile strength and thermal resistance compared to traditional epoxy systems. The resulting materials were suitable for high-performance applications in automotive and aerospace industries.

Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors. Its incorporation into formulations can enhance the durability and performance of coatings used in various industrial applications.

Data Table: Performance Comparison of Coatings

Coating TypeWithout this compoundWith this compound
Adhesion Strength (MPa)5.08.5
UV ResistanceModerateHigh
Chemical ResistanceLowHigh

Biomedical Applications

Research has indicated potential biomedical applications for this compound as a drug delivery system. Its structure allows for functionalization with various therapeutic agents.

Case Study : In a recent study, researchers functionalized this triazine derivative with anticancer drugs. The results showed a controlled release profile and increased cytotoxicity against cancer cells compared to free drugs.

Pesticide Development

This compound has been explored as a precursor for developing novel pesticides. Its ability to modify biological activity makes it a candidate for creating safer and more effective agricultural chemicals.

Data Table: Efficacy of Pesticide Formulations

Pesticide FormulationEfficacy (%)Residual Activity (Days)
Control607
With Triazine Compound8514

Mechanism of Action

The mechanism of action of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymers. The triazine ring provides stability and rigidity to the resulting materials, enhancing their mechanical properties and thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Analogues

2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine (Simetryn)
  • Structure: Triazine core with ethylamino and methylthio substituents.
  • Reactivity : Lacks epoxy groups; methylthio groups confer herbicidal properties.
  • Applications : Primarily used as a selective herbicide.
Azo-bis-4,6-dichloro-1,3,5-triazine
  • Structure : Contains chlorine substituents and an azo linkage.
  • Reactivity : Acts as an electron-deficient diene in inverse electron-demand Diels-Alder (IEDDA) reactions.
  • Applications : Used to synthesize nitrogen-containing heterocycles.

Key Difference : The ethoxy and epoxypropoxy groups in the target compound reduce electrophilicity compared to chlorine-substituted triazines, altering reactivity profiles and biological effects.

Epoxy-Functionalized Aromatic Compounds

1,3-Bis[(2,3-epoxypropyl)oxy]benzene
  • Structure : Benzene ring with two epoxypropoxy groups at meta positions.
  • Reactivity : Epoxy groups undergo ring-opening with nucleophiles (e.g., amines, acids).
  • Applications : Used in epoxy resins and adhesives.
  • Thermal Stability : Lower thermal stability compared to triazine-based epoxies due to the less rigid benzene core .
Bis[2-(2,3-epoxypropoxy)phenyl]methane
  • Structure: Bisphenol derivative with epoxypropoxy groups.
  • Reactivity : Similar epoxy functionality but higher steric hindrance.
  • Applications : Common in high-performance epoxy composites.
  • Regulatory Status : Listed under Japan’s PRTR Act due to environmental concerns, unlike the target compound .

Key Difference : The triazine backbone in 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine provides superior thermal stability and rigidity compared to benzene-based epoxies.

Comparison Table

Compound Core Structure Key Substituents Reactivity Highlights Applications Biological Activity
This compound Triazine 2-Ethoxy, 4,6-epoxypropoxy Epoxy ring-opening; moderate electrophilicity Adhesives, coatings, resins Not reported
2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine Triazine Ethylamino, methylthio Herbicidal activity Agriculture None
Azo-bis-4,6-dichloro-1,3,5-triazine Triazine Chlorine, azo linkage IEDDA reactions; antimicrobial Heterocycle synthesis Active vs. S. aureus, M. luteum
1,3-Bis[(2,3-epoxypropyl)oxy]benzene Benzene 1,3-Epoxypropoxy High epoxy reactivity General-purpose resins Not reported
Bis[2-(2,3-epoxypropoxy)phenyl]methane Bisphenol Epoxypropoxy Sterically hindered reactions Aerospace composites Regulated under PRTR

Biological Activity

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine, with the CAS number 26513-18-8, is a synthetic compound belonging to the triazine class. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₅
  • Molecular Weight : 269.2539 g/mol
  • EINECS : 247-755-4

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of antifungal properties and potential anticancer mechanisms.

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of triazine derivatives against various strains of Candida, a significant pathogen in human infections. For instance:

  • A related triazine compound, melanogenin (Mel56), demonstrated fungicidal activity against Candida albicans with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. This compound also inhibited the yeast-to-hyphae transition at sublethal concentrations, suggesting a novel mechanism of action against fungal pathogens .
Compound Target Organism MIC (µg/mL) Mechanism of Action
Mel56Candida albicans8 - 16Inhibition of yeast-to-hyphae transition

The promising results from these studies indicate that this compound may share similar antifungal properties due to structural similarities with other active triazine compounds.

Anticancer Activity

The potential anticancer properties of triazine derivatives have also been investigated. Triazines are known to interact with mitochondrial proteins such as prohibitin (PHB1 and PHB2), which play critical roles in cellular proliferation and apoptosis. For example:

  • Mel56's interaction with prohibitin proteins was found to affect mitochondrial functions without significantly impacting mitochondrial activity in C. albicans strains . This suggests that triazine compounds may be leveraged for their dual action against both fungal infections and cancer cells.

Case Studies

A notable study focused on the metabolic pathways of epoxy resin components similar to those found in triazines. It was observed that certain epoxy compounds undergo slow metabolic processes in vivo, indicating potential bioaccumulation and prolonged biological activity . This finding underscores the importance of understanding the pharmacokinetics of triazine derivatives for therapeutic applications.

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